molecular formula C20H15N3O3 B2404914 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 282523-56-2

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2404914
CAS No.: 282523-56-2
M. Wt: 345.358
InChI Key: STSSOJRCXMXBAC-UHFFFAOYSA-N
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Description

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.358. The purity is usually 95%.
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Properties

IUPAC Name

6-nitro-2-phenyl-1-phenylmethoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSSOJRCXMXBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C20H15N3O3C_{20}H_{15}N_{3}O_{3} with a CAS number of 282523-56-2. The compound features a benzimidazole core with substitutions that enhance its biological activity.

Biological Activity Overview

Benzimidazole derivatives are known for their wide-ranging pharmacological properties, including:

  • Antiviral activity
  • Antimicrobial effects
  • Anticancer properties
  • Inhibition of specific enzymes (e.g., topoisomerase)

The following sections will detail specific biological activities associated with this compound.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects on HL-60 Cells

A study evaluated the in vitro antiproliferative activity of several benzimidazole derivatives against the human leukemia cell line HL-60. The findings indicated that compounds similar to 1-(benzyloxy)-6-nitro-2-phenyl showed potent activity, leading to increased apoptosis in treated cells compared to controls. Specifically, the percentage of apoptotic cells was significantly higher when treated with certain derivatives, suggesting a promising avenue for leukemia treatment .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-(Benzyloxy)-6-nitro-2-phenyl-benzimidazoleHL-60TBDInduction of apoptosis
Other Benzimidazole DerivativesVariousVariesTopoisomerase inhibition

The biological activity of 1-(benzyloxy)-6-nitro-2-phenyl-benzimidazole is primarily attributed to its ability to interfere with cellular processes:

Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. Flow cytometry analyses revealed that treatment with this compound leads to increased levels of apoptotic markers in HL-60 cells .

Topoisomerase Inhibition : Benzimidazoles often act as topoisomerase inhibitors, disrupting DNA replication and transcription processes in rapidly dividing cells. This mechanism contributes to their efficacy as anticancer agents .

Antiviral and Antimicrobial Activities

Benzimidazoles have also been studied for their antiviral properties. Compounds derived from this class have demonstrated effectiveness against various viruses by inhibiting viral replication and entry into host cells.

Table 2: Antiviral Activity Overview

CompoundVirus TypeIC50 (µM)Reference
1-(Benzyloxy)-6-nitro-2-phenyl-benzimidazoleVaricella-zosterTBD
Other Benzimidazole DerivativesCMVTBD

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, have shown significant antiviral properties against various viral strains:

  • HIV : Research indicates that several substituted benzimidazole derivatives act as reverse transcriptase inhibitors. Notably, compounds derived from benzimidazole have demonstrated effective inhibition against HIV strains, with some achieving low effective concentrations (EC50) in the micromolar range .
  • Hepatitis Viruses : These compounds have also been evaluated for their activity against hepatitis B and C viruses, showing promising results in inhibiting viral replication .
  • Other Viruses : Additional studies have highlighted the effectiveness of benzimidazole derivatives against enteroviruses and herpes simplex virus (HSV), with specific compounds exhibiting notable potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various studies:

  • Mechanisms of Action : The compound exhibits inhibition of key inflammatory mediators such as COX enzymes and cytokines. In specific assays, it has been shown to reduce inflammation significantly compared to standard anti-inflammatory drugs like diclofenac .
  • Case Studies : In experimental models, derivatives of benzimidazole have been reported to achieve up to 97.6% reduction in edema compared to control groups .

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcer properties:

  • H+/K+-ATPase Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit gastric acid secretion effectively. This mechanism is critical in the treatment of peptic ulcers .
  • Experimental Findings : Studies have shown that certain benzimidazole derivatives significantly reduce ulcer formation in animal models, suggesting their potential as therapeutic agents for ulcer-related conditions .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

ApplicationMechanism of ActionNotable Findings
AntiviralReverse transcriptase inhibitionEffective against HIV and hepatitis viruses
Anti-inflammatoryInhibition of COX enzymes and cytokinesUp to 97.6% reduction in edema in models
AntiulcerH+/K+-ATPase inhibitionSignificant reduction in ulcer formation

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A general approach involves reacting substituted benzimidazole precursors with benzyl halides under basic conditions. For example, 2-phenylbenzimidazole derivatives can be functionalized at the 1-position using benzyl bromide in the presence of NaH or K₂CO₃ in DMF . Nitration at the 6-position is achieved using HNO₃/H₂SO₄, with careful temperature control (0–5°C) to avoid over-nitration. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for benzyloxy (~4.8–5.2 ppm for OCH₂Ph) and nitro groups (aromatic deshielding) .
  • X-ray diffraction : Single-crystal X-ray analysis (using SHELX or ORTEP-3) resolves bond lengths, angles, and packing interactions. For example, dihedral angles between benzyloxy and benzimidazole rings typically range 6–34° .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents and catalysts optimize its synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation steps, while ethanol/water mixtures facilitate Schiff base formation in precursor syntheses . Catalysts like SiO₂/CCl₃COOH under ultrasound irradiation improve yields (up to 98%) by enhancing mass transfer and reducing reaction time (2–6 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in nitration?

  • Methodological Answer : Competitive nitration at undesired positions (e.g., 4- or 5-positions) is minimized by:

  • Temperature control : Maintaining 0–5°C during HNO₃ addition reduces electrophilic substitution at reactive sites .
  • Protecting groups : Temporarily blocking reactive positions (e.g., using acetyl groups) before nitration, followed by deprotection .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. How do steric and electronic effects influence the compound’s biological activity?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., 2-phenyl) hinder binding to enzyme active sites, as shown in docking studies with α-glucosidase (PDB: 2ZE0) .
  • Electronic effects : The nitro group’s electron-withdrawing nature enhances electrophilic interactions in DNA intercalation assays, as observed in cytotoxicity studies against MCF-7 cells (IC₅₀ = 12.3 µM) .
  • Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing benzyloxy with methoxy) and bioassays (MTT, fluorescence polarization) quantify these effects .

Q. What strategies resolve contradictions in spectral data across studies?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent polarity, pH, or impurities. Strategies include:

  • Standardized protocols : Repeating synthesis and characterization under identical conditions (e.g., CDCl₃ vs. DMSO-d₆ for NMR) .
  • Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while XPS validates nitro group oxidation states .
  • Collaborative verification : Cross-laboratory reproducibility tests using shared reference samples .

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